molecular formula C15H18O3 B1204521 Lumisantonin CAS No. 467-41-4

Lumisantonin

Cat. No. B1204521
CAS RN: 467-41-4
M. Wt: 246.3 g/mol
InChI Key: DAGAGXCQQYCLAE-UHFFFAOYSA-N
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Description

Lumisantonin is a natural product found in Artemisia kurramensis, Artemisia ifranensis, and other organisms with data available.

Scientific Research Applications

Photochemical Formation and Properties

Lumisantonin is a product formed through the photochemical reaction of santonin. Arigoni et al. (1957) noted that lumisantonin is generated from santonin irradiation in dioxan or alcohol solutions, suggesting interesting photochemical properties (Arigoni et al., 1957). Fisch and Richards (1968) further investigated the photoproducts formed from the irradiation of lumisantonin, contributing to a deeper understanding of its photoreactive nature (Fisch & Richards, 1968).

Chemical Structure Analysis

The molecular structure of lumisantonin has been a subject of interest. Huber and Watson (1968) determined the structure of 2-bromolumisantonin using X-ray diffraction, providing insights into its molecular configuration (Huber & Watson, 1968). Similarly, Alvarenga et al. (2019) used quantum mechanical approaches to elucidate the stereochemistries of halogenated lumisantonin derivatives, highlighting the compound's complex chemical nature (Alvarenga et al., 2019).

Herbicidal Activity

Lumisantonin has been explored for its potential herbicidal properties. Moraes et al. (2016) found that lumisantonin inhibited the development of certain plants, indicating its potential as a natural herbicide (Moraes et al., 2016).

Photolysis and Reaction Pathways

The photolysis of lumisantonin and its reaction pathways have been subjects of study. Chen et al. (2011) explored the potential energy surfaces of lumisantonin, providing insights into its photoisomerization pathways (Chen et al., 2011).

properties

CAS RN

467-41-4

Product Name

Lumisantonin

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione

InChI

InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3

InChI Key

DAGAGXCQQYCLAE-UHFFFAOYSA-N

SMILES

CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C

Canonical SMILES

CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C

Other CAS RN

467-41-4

synonyms

lumisantonin
lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8aalpha,8bR*))-isomer
lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8abeta,8bR*))-isomer
lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6beta,8abeta,8bR*))-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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